molecular formula C22H32O3 B1250248 (±)16-HDHA

(±)16-HDHA

Cat. No.: B1250248
M. Wt: 344.5 g/mol
InChI Key: CSXQXWHAGLIFIH-VUARBJEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

(±)16-Hydroxy Docosahexaenoic Acid undergoes several types of chemical reactions, including:

    Oxidation: As an autoxidation product, it is formed through the oxidation of DHA.

    Reduction: It can potentially undergo reduction reactions, although specific conditions and reagents for this process are less commonly documented.

    Substitution: The hydroxyl group in (±)16-Hydroxy Docosahexaenoic Acid can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include oxygen for oxidation and specific reducing agents for reduction reactions. The major products formed from these reactions are various hydroxylated derivatives of DHA .

Mechanism of Action

The mechanism of action of (±)16-Hydroxy Docosahexaenoic Acid involves its role as a marker of oxidative stress. It is formed through the autoxidation of DHA, a process that generates reactive oxygen species (ROS) and other oxidative products . These oxidative products can interact with cellular components, leading to oxidative damage and stress. The molecular targets and pathways involved include the lipid peroxidation pathway and the generation of ROS .

Comparison with Similar Compounds

(±)16-Hydroxy Docosahexaenoic Acid is unique due to its specific formation through the autoxidation of DHA and its role as a marker of oxidative stress. Similar compounds include other hydroxylated derivatives of DHA, such as:

These compounds share similar properties and functions but differ in the position of the hydroxyl group on the DHA molecule, which can influence their specific roles and applications.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,17E,19Z)-16-hydroxydocosa-4,7,10,13,17,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-15-18-21(23)19-16-13-11-9-7-5-6-8-10-12-14-17-20-22(24)25/h3-4,6-9,12-16,18,21,23H,2,5,10-11,17,19-20H2,1H3,(H,24,25)/b4-3-,8-6-,9-7-,14-12-,16-13-,18-15+

InChI Key

CSXQXWHAGLIFIH-VUARBJEWSA-N

SMILES

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O

Isomeric SMILES

CC/C=C\C=C\C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O

Canonical SMILES

CCC=CC=CC(CC=CCC=CCC=CCC=CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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